4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
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Overview
Description
The compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring and an amide group. Benzamides are often used in the synthesis of various other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The presence of the bromo and chlorobenzoyl groups would likely have a significant impact on the compound’s chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzamides can be predicted, such as their solubility in organic solvents and their melting points, but without specific data, it’s hard to say for sure .Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has been explored in the field of medicinal chemistry, particularly in the synthesis of non-peptide CCR5 antagonists. Cheng De-ju (2014) and H. Bi (2014) conducted studies focusing on the synthesis and characterization of derivatives related to this compound. These derivatives have shown potential as CCR5 antagonists, which could be significant in the treatment of diseases like HIV (Cheng De-ju, 2014), (H. Bi, 2014).
Molecular Property and Spectroscopy Studies
E. Barım and F. Akman (2021) explored the theoretical and experimental characterization of a novel benzofuran-based acrylamide monomer related to this compound. Their study involved detailed molecular geometry and vibrational assignments, contributing valuable information for potential applications in medicine and industry (Barım & Akman, 2021).
Synthesis of Metal Complexes
G. Binzet et al. (2009) synthesized and characterized Cu(II) and Ni(II) complexes of 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives. Their research provided insights into the crystal and molecular structure of these complexes, which could be useful in various chemical applications (Binzet, Külcü, Flörke, & Arslan, 2009).
Applications in Coordination Chemistry
Research by P. Amudha, M. Thirumavalavan, and M. Kandaswamy (1999) investigated the spectral, electrochemical, and magnetic properties of new phenoxo-bridged dicopper(II) complexes derived from ligands related to this compound. Their findings offer valuable information for the field of coordination chemistry (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Future Directions
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its biological activity. It could potentially be used in the synthesis of other organic compounds, or as a starting point for the development of new pharmaceuticals .
Properties
IUPAC Name |
4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO3/c1-13-19-11-10-18(26-23(28)15-2-6-16(24)7-3-15)12-20(19)29-22(13)21(27)14-4-8-17(25)9-5-14/h2-12H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLDJGFVPGKUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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